CID 50911035

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

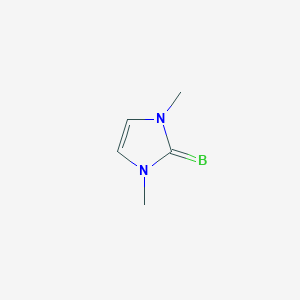

1,3-Dimethylimidazol-2-ylidene borane is a stable N-heterocyclic carbene (NHC)-borane compound developed in the Curran lab. It is known for its diverse reductant properties and versatility as a hydroboration reagent . The compound has the empirical formula C5H11BN2 and a molecular weight of 109.97 g/mol .

Preparation Methods

1,3-Dimethylimidazol-2-ylidene borane can be synthesized through a one-pot, two-step reaction from the parent ligated borane (NHC-BH3). The derived difluoroboryl radical (NHC-BF2) is generated by laser flash photolysis experiments and characterized by UV spectroscopy and rate-constant measurements . Another method involves the reaction of 1,3-dimethylimidazolium iodide with sodium borohydride (NaBH4), followed by recrystallization from water .

Chemical Reactions Analysis

1,3-Dimethylimidazol-2-ylidene borane undergoes various types of chemical reactions, including:

Reduction: It is a surprisingly good hydride donor, comparable to anionic reagents such as sodium cyanoborohydride (NaCNBH3).

Decyanation: It enables the decyanation of secondary aliphatic nitriles and a two-fold decyanation of malononitriles, leading to alkanes.

Scientific Research Applications

1,3-Dimethylimidazol-2-ylidene borane has several scientific research applications:

Chemistry: It serves as a practical hydride donor for the reduction of aldehydes and ketones, providing alcohols in good yields under ambient conditions.

Biology: The compound’s reductive properties make it useful in various biochemical applications, although specific biological applications are still under research.

Medicine: Its potential in medicinal chemistry is being explored, particularly in the synthesis of boron-containing pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Dimethylimidazol-2-ylidene borane involves its role as a hydride donor. It donates hydride ions (H-) to electron-poor substrates, facilitating reduction reactions. The compound’s nucleophilic properties enable it to participate in various organic transformations, including the reduction of C=N and C=C bonds . The molecular targets and pathways involved include electron-poor carbonyl compounds and nitriles, which are reduced to their corresponding alcohols and alkanes, respectively .

Comparison with Similar Compounds

1,3-Dimethylimidazol-2-ylidene borane is unique due to its stability and versatility as a reductant and hydroboration reagent. Similar compounds include:

2,4-Dimethyl-1,2,4-triazol-3-ylidene borane: Another NHC-borane compound with similar reductive properties.

NHC-BH3: The parent ligated borane from which 1,3-Dimethylimidazol-2-ylidene borane is derived.

NHC-BF2: The difluoroboryl radical derived from 1,3-Dimethylimidazol-2-ylidene borane.

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula |

C5H8BN2 |

|---|---|

Molecular Weight |

106.94 g/mol |

InChI |

InChI=1S/C5H8BN2/c1-7-3-4-8(2)5(7)6/h3-4H,1-2H3 |

InChI Key |

NSKJUWHWZGAYKY-UHFFFAOYSA-N |

Canonical SMILES |

[B]=C1N(C=CN1C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)

![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)

![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)

![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)

![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)

![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)

![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)